2-cyclopropyl-N4-isobutylpyrimidine-4,6-diamine
Overview
Description
2-cyclopropyl-N4-isobutylpyrimidine-4,6-diamine is a pyrimidine derivative with the molecular formula C11H18N4 and a molecular weight of 206.29 g/mol. This compound has shown promising biological activities, making it a potential candidate for various fields of research.
Preparation Methods
The synthesis of 2-cyclopropyl-N4-isobutylpyrimidine-4,6-diamine involves multiple stepsThe reaction conditions typically involve the use of specific catalysts and solvents to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-cyclopropyl-N4-isobutylpyrimidine-4,6-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-cyclopropyl-N4-isobutylpyrimidine-4,6-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Medicine: It is being investigated for its potential therapeutic effects, including anti-tubercular activities.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N4-isobutylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-cyclopropyl-N4-isobutylpyrimidine-4,6-diamine can be compared with other pyrimidine derivatives, such as:
2-methylpyrimidine-4,6-diamine: This compound has a similar pyrimidine core but different substituents, leading to distinct biological activities.
4,6-diaminopyrimidine: Another pyrimidine derivative with different substituents, used in various medicinal applications.
The uniqueness of this compound lies in its specific substituents, which confer unique biological and chemical properties.
Properties
IUPAC Name |
2-cyclopropyl-4-N-(2-methylpropyl)pyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-7(2)6-13-10-5-9(12)14-11(15-10)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H3,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPHHXXOMIKNMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC(=C1)N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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